molecular formula C15H21NO2 B262603 N-cyclopentyl-3-(4-methoxyphenyl)propanamide

N-cyclopentyl-3-(4-methoxyphenyl)propanamide

Numéro de catalogue B262603
Poids moléculaire: 247.33 g/mol
Clé InChI: DLFGXUCTWFRLTB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopentyl-3-(4-methoxyphenyl)propanamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA aminotransferase, CPP-115 increases the concentration of GABA in the brain, resulting in enhanced GABAergic neurotransmission.

Mécanisme D'action

N-cyclopentyl-3-(4-methoxyphenyl)propanamide-115 exerts its pharmacological effects by inhibiting GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound-115 increases the concentration of GABA in the brain, resulting in enhanced GABAergic neurotransmission. This leads to a decrease in neuronal excitability, which is thought to underlie the anticonvulsant, anxiolytic, and antidepressant effects of this compound-115.
Biochemical and Physiological Effects:
This compound-115 has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This results in a decrease in neuronal excitability, which is thought to underlie the anticonvulsant, anxiolytic, and antidepressant effects of this compound-115. Furthermore, this compound-115 has been shown to increase the expression of GABA receptors in the brain, which further enhances GABAergic neurotransmission.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-cyclopentyl-3-(4-methoxyphenyl)propanamide-115 is its high selectivity for GABA aminotransferase, which minimizes off-target effects. Furthermore, this compound-115 has a long half-life and can be administered orally, which makes it a convenient drug for preclinical studies. However, one of the limitations of this compound-115 is its poor solubility in water, which can make it challenging to administer in vivo. Additionally, the high potency of this compound-115 can make it difficult to achieve a therapeutic dose without inducing toxicity.

Orientations Futures

N-cyclopentyl-3-(4-methoxyphenyl)propanamide-115 has shown promising results in preclinical studies for various neurological and psychiatric disorders. Future research should focus on optimizing the pharmacokinetic properties of this compound-115 to improve its efficacy and reduce its toxicity. Additionally, the potential therapeutic applications of this compound-115 in human subjects should be further explored in clinical trials. Finally, the mechanism of action of this compound-115 should be further elucidated to better understand its effects on GABAergic neurotransmission and neuronal excitability.

Méthodes De Synthèse

N-cyclopentyl-3-(4-methoxyphenyl)propanamide-115 can be synthesized using a multi-step synthetic route that involves the reaction of cyclopentylmagnesium bromide with 4-methoxybenzaldehyde, followed by reduction with sodium borohydride and subsequent reaction with 3-bromo-N-(tert-butoxycarbonyl)propanamide. The final product is obtained after deprotection of the tert-butoxycarbonyl group using trifluoroacetic acid.

Applications De Recherche Scientifique

N-cyclopentyl-3-(4-methoxyphenyl)propanamide-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, this compound-115 has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Furthermore, this compound-115 has been shown to reduce drug-seeking behavior in animal models of addiction and alleviate anxiety and depression-like behaviors in rodent models.

Propriétés

Formule moléculaire

C15H21NO2

Poids moléculaire

247.33 g/mol

Nom IUPAC

N-cyclopentyl-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C15H21NO2/c1-18-14-9-6-12(7-10-14)8-11-15(17)16-13-4-2-3-5-13/h6-7,9-10,13H,2-5,8,11H2,1H3,(H,16,17)

Clé InChI

DLFGXUCTWFRLTB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=O)NC2CCCC2

SMILES canonique

COC1=CC=C(C=C1)CCC(=O)NC2CCCC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.